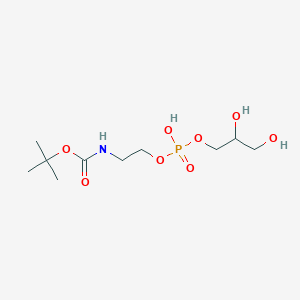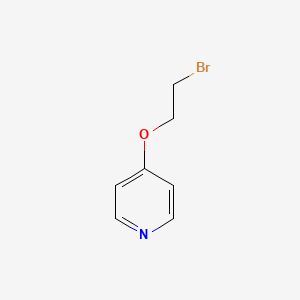
1-(4-(2-Morpholinoethyl)phenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which allows for efficient and scalable production .
Chemical Reactions Analysis
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
- 1-[4-(hydroxymethyl)phenyl]guanidine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
InChI Key |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



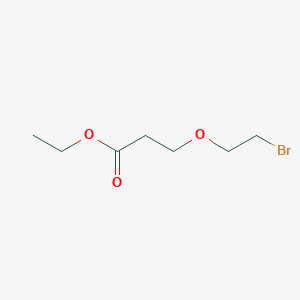

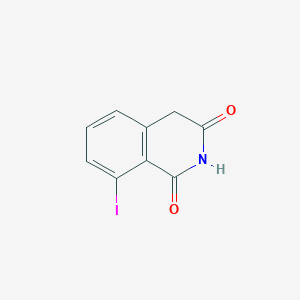
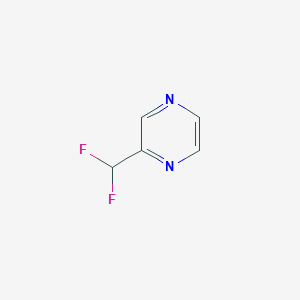



![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)

